molecular formula C27H24F3N5O2S B1242452 FU8Ucy2lpx

FU8Ucy2lpx

Cat. No.: B1242452
M. Wt: 539.6 g/mol
InChI Key: GDHVAFNGEXASMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

FU8Ucy2lpx, also known as this compound, is a useful research compound. Its molecular formula is C27H24F3N5O2S and its molecular weight is 539.6 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C27H24F3N5O2S

Molecular Weight

539.6 g/mol

IUPAC Name

N-[2-[6-[(2-ethyl-5,7-dimethylimidazo[4,5-b]pyridin-3-yl)methyl]quinolin-2-yl]phenyl]-1,1,1-trifluoromethanesulfonamide

InChI

InChI=1S/C27H24F3N5O2S/c1-4-24-33-25-16(2)13-17(3)31-26(25)35(24)15-18-9-11-21-19(14-18)10-12-22(32-21)20-7-5-6-8-23(20)34-38(36,37)27(28,29)30/h5-14,34H,4,15H2,1-3H3

InChI Key

GDHVAFNGEXASMP-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=C(N1CC3=CC4=C(C=C3)N=C(C=C4)C5=CC=CC=C5NS(=O)(=O)C(F)(F)F)N=C(C=C2C)C

Synonyms

GA 0113
GA0113
L017602
N-(2-(6-((2-ethyl-5,7-dimethyl-3H-imidazo(4,5-b)pyridin-3-yl)methyl)quinolin-2-yl))trifluoromethanesulfonamide

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-{6-[(2-Ethyl-5,7-dimethyl-3H-imidazo[4,5-b]pyridin-3yl)methyl]quinolin-2-yl}aniline (8.73 g, 21.4 mmol) prepared by the method disclosed in Japanese Patent Unexamined Publication No. 6-80664, triethylamine (6.0 ml, 42.8 mmol) and chloroform (87 ml) were mixed and stirred. While cooling on an ice-bath, a solution of anhydrous trifluoromethanesulfonic acid (3.6 ml, 21.4 mmol) in chloroform (36 ml) was added dropwise over 50 minutes. After stirring for 10 minutes, 2M acetic acid (123 ml) was added dropwise under ice-cooling. The solution was partitioned and the organic layer was washed twice with ion exchange water (123 ml), once with 2% aqueous hydrogencarbonate solution (123 ml) and once with ion exchange water (123 ml) to give a crude solution of N-{2-{6-[(2-ethyl-5,7-dimethyl-3H-imidazo[4,5-b]pyridin-3-yl)methyl]quinolin-2-yl}phenyl}trifluoromethanesulfonamide in chloroform. To this solution was added ethanol (60 ml), and the mixture was heated to a bath temperature of 90-115° C. to distill away 176 ml thereof. After standing still overnight at 0° C., the precipitated crystals were collected by filtration. The crystals were washed 3 times with ethanol (10 ml) and dried under reduced pressure. Of the obtained crystals (8.48 g), 8.36 g was taken. Thereto were added ethyl acetate (425 ml) and ethanol (175 ml), and the mixture was heated to distill away 325 ml thereof. The reaction mixture was stood still at room temperature and the precipitated crystals were collected by filtration. After washing 3 times with ethanol (10 ml), the crystals were dried under reduced pressure to give 6.36 g of crystals. This recrystallization step was repeated to give 5.52 g of N-{2-{6-[(2-ethyl-5,7-dimethyl-3H-imidazo[4,5-b]pyridin-3-yl)methyl]quinolin-2-yl}phenyl}trifluoromethanesulfonamide as yellow crystals, melting point 252.0° C.
Name
2-{6-[(2-Ethyl-5,7-dimethyl-3H-imidazo[4,5-b]pyridin-3yl)methyl]quinolin-2-yl}aniline
Quantity
8.73 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step Two
Quantity
87 mL
Type
solvent
Reaction Step Two
Quantity
3.6 mL
Type
reactant
Reaction Step Three
Quantity
36 mL
Type
solvent
Reaction Step Three
Quantity
123 mL
Type
reactant
Reaction Step Four

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